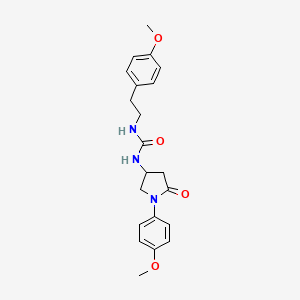
1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains functional groups such as methoxyphenethyl and methoxyphenyl, which are derivatives of phenyl groups with a methoxy (-OCH3) substituent. It also contains a urea group (-NH-CO-NH2) and a pyrrolidinone group (a five-membered lactam ring). These functional groups could potentially confer various chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (from the phenyl groups) could contribute to the compound’s stability. The urea group could form hydrogen bonds with other molecules, potentially influencing its solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The methoxy groups might be susceptible to reactions that involve the breaking of the carbon-oxygen bond. The urea group could participate in condensation or hydrolysis reactions. The pyrrolidinone ring might undergo reactions at the carbonyl group or the adjacent carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like urea could make it more soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Wissenschaftliche Forschungsanwendungen
Urea Derivatives in Drug Design
Urea derivatives, such as 1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, are acknowledged for their unique hydrogen bonding capabilities, which are crucial in drug-target interactions. These derivatives are embedded in small molecules showcasing a broad spectrum of bioactivities, significantly influencing the modulation of selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. Research in this area highlights the importance of the urea moiety in medicinal chemistry, encouraging its use as a structural motif in a rational decision-making approach for drug design (Jagtap et al., 2017).
Biosensors for Urea Detection
Biosensors designed to detect and quantify urea concentration leverage the unique properties of urea derivatives. Urea is found in various fields like fishery, dairy, food preservation, and agriculture, where its detection is crucial. Recent advancements in biosensors use different nanoparticles, conducting polymers, and carbon materials for enzyme immobilization, enhancing the sensing parameters of urea biosensors (Botewad et al., 2021).
Urea as a Hydrogen Carrier for Fuel Cells
The application of urea as a hydrogen carrier for fuel cells has been explored, considering its attributes for energy supply. Urea, being a non-toxic, stable, and easily transportable and storable commodity, presents a potential solution for sustainable hydrogen supply. Its abundance, low cost, and well-developed manufacturing infrastructure make it an attractive choice for this application (Rollinson et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Future research on this compound could involve exploring its potential applications, studying its reactivity, optimizing its synthesis, and investigating its physical and chemical properties. If it’s intended to be a biologically active compound, studies could also focus on its biological activity, pharmacokinetics, and toxicity .
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-7-3-15(4-8-18)11-12-22-21(26)23-16-13-20(25)24(14-16)17-5-9-19(28-2)10-6-17/h3-10,16H,11-14H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAMVUOQPQJCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

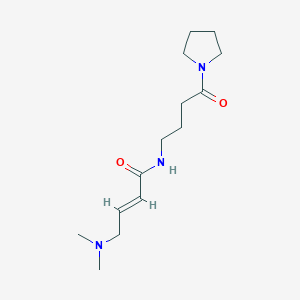
![5-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2645698.png)
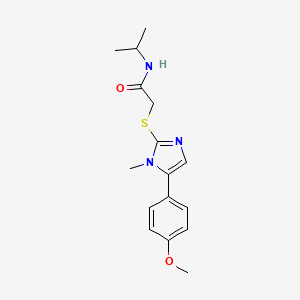
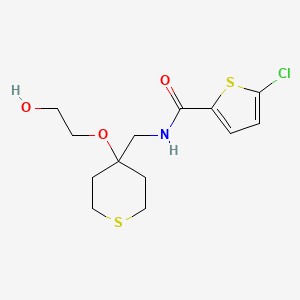
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2645702.png)
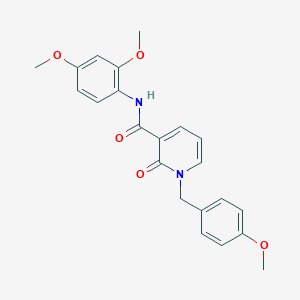
![9,9-dimethyl-6-[4-(2-methylpropyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2645709.png)
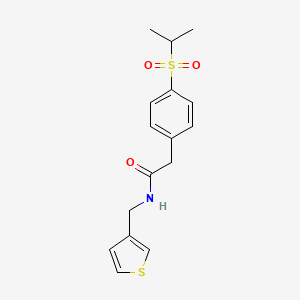
![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
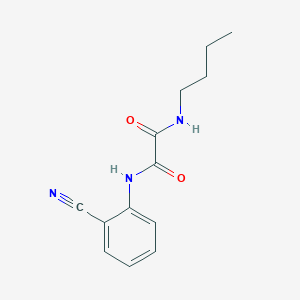
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)
![6-Phenyl-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)
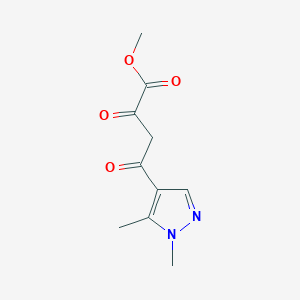
![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)